N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenylacetamide
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Overview
Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenylacetamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Preparation Methods
The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenylacetamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of amidoximes with nitriles in the presence of acidic catalysts . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve higher efficiency and scalability .
Chemical Reactions Analysis
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases
Mechanism of Action
The mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic processes . In its anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes or signaling pathways .
Comparison with Similar Compounds
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-phenylacetamide can be compared with other 1,2,4-oxadiazole derivatives, such as:
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
1,2,4-oxadiazole linked 5-fluorouracil derivatives: These compounds have been studied for their anticancer properties and show promising results in inhibiting cancer cell growth.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-14(20-18-10)12-7-8-21-15(12)17-13(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDRUTHVWDZFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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